2-[2-(Phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole
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Overview
Description
2-[2-(Phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole is a chemical compound with a molecular formula of C18H12N2S2 and a molecular weight of 320.43 g/mol. This compound has garnered attention due to its diverse applications in scientific research, particularly in drug development and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 2-bromo-3-(phenylsulfanyl)pyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl) are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-[2-(Phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole has numerous applications across various scientific fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-[2-(Phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include kinases and other regulatory proteins involved in cell signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-(Phenylsulfanyl)pyridine
- 3-(Phenylsulfanyl)pyridine
- 2-(Phenylsulfanyl)benzothiazole
Uniqueness
2-[2-(Phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole is unique due to its combined structural features of both pyridine and benzothiazole rings, which confer distinct electronic and steric properties. This makes it particularly versatile in various chemical reactions and applications compared to its analogs .
Properties
IUPAC Name |
2-(2-phenylsulfanylpyridin-3-yl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2S2/c1-2-7-13(8-3-1)21-17-14(9-6-12-19-17)18-20-15-10-4-5-11-16(15)22-18/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPHSAPDMLPBOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=CC=N2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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